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Compound of Interest

Compound Name: Ononitol, (+)-

Cat. No.: B1198101 Get Quote

A Comprehensive Resource for Researchers and
Drug Development Professionals
(+)-Ononitol, a naturally occurring cyclitol, has garnered significant interest within the scientific

community for its diverse biological activities. As a methylated derivative of myo-inositol, its

unique structure underpins its therapeutic potential, which includes anti-inflammatory,

hepatoprotective, and anticancer properties. This technical guide provides a detailed

examination of the chemical structure, properties, and biological significance of (+)-Ononitol,

tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure
(+)-Ononitol is chemically known as 4-O-methyl-D-myo-inositol. It belongs to the inositol family,

which are six-carbon cyclitols (polyalcohols of cyclohexane) that play crucial roles in cellular

signaling and as structural components of membranes. The defining feature of (+)-Ononitol is

the presence of a methoxy group (-OCH₃) on the C4 hydroxyl of the myo-inositol scaffold.

The stereochemistry of the molecule is critical to its identity and function. The systematic

IUPAC name for the dextrorotatory enantiomer is (1S,2S,4S,5R)-6-methoxycyclohexane-

1,2,3,4,5-pentol.[1]
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A summary of the key identifiers and physicochemical properties of (+)-Ononitol is presented in

the table below, compiled from comprehensive chemical databases.[1][2][3][4]

Property Value Reference(s)

Molecular Formula C₇H₁₄O₆ [1][2][3]

Molecular Weight 194.18 g/mol [1][2][3]

IUPAC Name

(1S,2S,4S,5R)-6-

methoxycyclohexane-

1,2,3,4,5-pentol

[1]

Common Synonyms

4-O-methyl-D-myo-inositol, D-

(+)-Ononitol, 1D-4-O-Methyl-

myo-inositol

[1][2]

CAS Registry Number 6090-97-7, 484-68-4 [1][2]

Canonical SMILES OC1C(O)C(O)C(OC)C(O)C1O [2]

InChIKey
DSCFFEYYQKSRSV-

GESKJZQWSA-N
[2][3][5]

Spectroscopic Data for Structural Elucidation
The precise structure of (+)-Ononitol has been confirmed through various spectroscopic

techniques. This data is fundamental for its identification and characterization in natural

extracts or synthetic preparations.

Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of

(+)-Ononitol. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly

employed. The table below summarizes key mass spectral data.
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Technique Precursor Ion (m/z)
Key Fragment Ions
(m/z)

Reference(s)

GC-MS Not applicable (EI)
260.0, 217.0, 191.0,

133.0
[1]

MS/MS [M+H]⁺ (195.0863) 176.9, 126.9, 109.0 [1]

MS/MS [M-H]⁻ (193.0718) 161.0, 141.1, 101.1 [1]

Note: For GC-MS analysis, Ononitol is often derivatized (e.g., with trimethylsilyl groups) to

increase its volatility.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While specific experimental spectra are dependent on the solvent and instrument

frequency, quantum chemical approaches and experimental data for the parent compound,

myo-inositol, provide a basis for understanding the expected chemical shifts.[8][9] The methoxy

group at C4 significantly influences the chemical shifts of neighboring protons and carbons

compared to unsubstituted myo-inositol.

Biosynthesis and Natural Occurrence
(+)-Ononitol is a plant-derived secondary metabolite. Its biosynthesis is an extension of the

primary metabolic pathway for myo-inositol synthesis.

Biosynthetic Pathway
The synthesis begins with D-glucose from the central carbon metabolism. The pathway

involves two key steps to produce myo-inositol, followed by a specific methylation step to yield

(+)-Ononitol.[10][11]

Isomerization and Cyclization: Glucose-6-phosphate is converted to myo-inositol-1-

phosphate by the enzyme myo-inositol phosphate synthase (MIPS).

Dephosphorylation: myo-inositol-1-phosphate is dephosphorylated by inositol

monophosphatase (IMPA) to free myo-inositol.
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Methylation: The final step involves the O-methylation of the C4 hydroxyl group of myo-

inositol, catalyzed by S-adenosyl-L-methionine (SAM)-dependent inositol methyl transferase

(IMT), to produce (+)-Ononitol (D-ononitol).[10]
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Biosynthetic pathway of (+)-Ononitol from D-Glucose.

Natural Sources
(+)-Ononitol and its hydrated form, ononitol monohydrate, have been isolated from various

plant species. Notable sources include the leaves of Cassia tora L. (Sicklepod), as well as

Abies pindrow (Pindrow fir) and Glycine max (soybean).[1][12][13] Its presence in these plants

suggests a role in osmoprotection and stress response.
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Experimental Protocols
This section outlines generalized methodologies for the isolation and analysis of (+)-Ononitol,

based on published literature.

Protocol: Isolation of Ononitol Monohydrate from Cassia
tora
This protocol is a representative example of how cyclitols are isolated from plant material.

Extraction: Dried and powdered leaves of Cassia tora are subjected to solvent extraction,

typically using a polar solvent like ethanol or methanol, to extract a broad range of

metabolites.

Fractionation: The crude extract is then partitioned between immiscible solvents of varying

polarities (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based

on their polarity. Ononitol, being highly polar, will concentrate in the aqueous or methanolic

fraction.

Chromatography: The polar fraction is subjected to column chromatography, often using

silica gel or Sephadex LH-20.

Elution: A gradient elution system is employed, starting with a less polar solvent and

gradually increasing the polarity (e.g., a chloroform-methanol gradient). Fractions are

collected and monitored by Thin Layer Chromatography (TLC).

Purification and Crystallization: Fractions containing the target compound are combined,

concentrated, and purified further using techniques like preparative HPLC. The purified

compound is then crystallized from a suitable solvent system (e.g., methanol-water) to yield

pure ononitol monohydrate.[12][13]
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General workflow for the isolation of (+)-Ononitol.

Biological Activity and Mechanism of Action
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Recent studies have highlighted the therapeutic potential of ononitol monohydrate, particularly

in the context of inflammation and cancer.

Anti-inflammatory and Analgesic Activity
Ononitol monohydrate has demonstrated significant anti-inflammatory and analgesic effects in

animal models.[12] Research suggests that its mechanism may involve the modulation of pro-

inflammatory pathways.

Anticancer Activity
In vitro studies using HT-115 human colorectal carcinoma cells have shown that ononitol

monohydrate can inhibit cancer cell proliferation.[14] The proposed mechanism involves the

downregulation of the COX-2/PGE-2 inflammatory axis, which is often overactive in colorectal

cancers. This inhibition leads to the induction of mitochondria-dependent apoptosis in cancer

cells.[14]
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Proposed mechanism of anticancer action via COX-2 inhibition.

Hepatoprotective Effects
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(+)-Ononitol has also been identified as a potent hepatoprotective agent. In studies involving

carbon tetrachloride (CCl₄)-induced liver damage in rats, treatment with ononitol monohydrate

led to a decrease in serum transaminase levels and lipid peroxidation.[13] Furthermore, it

enhanced the activity of antioxidant enzymes, suggesting that its protective effects are

mediated, at least in part, through the mitigation of oxidative stress.[13]

Conclusion for Drug Development
(+)-Ononitol represents a promising natural product scaffold for drug discovery and

development. Its well-defined chemical structure, established biosynthetic pathway, and

compelling biological activities make it an attractive candidate for further investigation.

Professionals in the field can leverage this foundational knowledge for synthetic derivatization

to enhance efficacy, for developing robust analytical methods for quality control, and for

designing in-depth mechanistic studies to fully elucidate its therapeutic potential, particularly in

the realms of oncology and inflammatory diseases. The data and protocols summarized herein

serve as a critical resource for advancing (+)-Ononitol from a laboratory curiosity to a potential

clinical asset.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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